1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 2548999-80-8
VCID: VC11833671
InChI: InChI=1S/C20H29N7O/c1-2-25-10-12-26(13-11-25)7-3-4-14-28-17-5-8-27(9-6-17)20-18-15-23-24-19(18)21-16-22-20/h15-17H,2,5-14H2,1H3,(H,21,22,23,24)
SMILES: CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4
Molecular Formula: C20H29N7O
Molecular Weight: 383.5 g/mol

1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

CAS No.: 2548999-80-8

Cat. No.: VC11833671

Molecular Formula: C20H29N7O

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine - 2548999-80-8

Specification

CAS No. 2548999-80-8
Molecular Formula C20H29N7O
Molecular Weight 383.5 g/mol
IUPAC Name 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C20H29N7O/c1-2-25-10-12-26(13-11-25)7-3-4-14-28-17-5-8-27(9-6-17)20-18-15-23-24-19(18)21-16-22-20/h15-17H,2,5-14H2,1H3,(H,21,22,23,24)
Standard InChI Key VBBYCOIMILJOHK-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4
Canonical SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazolo[3,4-d]pyrimidine core: A nitrogen-rich heterocycle mimicking purine bases, enabling interactions with ATP-binding pockets in kinases.

  • Piperidine-piperazine system: A piperidine ring at position 4 of the pyrazolo[3,4-d]pyrimidine connects to a piperazine group via a but-2-yn-1-yloxy linker. The piperazine’s ethyl substitution enhances solubility and pharmacokinetic properties.

  • Alkyne spacer: The but-2-yn-1-yloxy group provides rigidity and potential for bioconjugation via click chemistry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₉N₇O
Molecular Weight383.5 g/mol
IUPAC Name4-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
SMILESCCN1CCN(CC1)C#CCOC2CCN(CC2)C3=NC=NC4=C3N=CN4
InChIKeyVBBYCOIMILJOHK-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (NMR, HRMS) are unavailable, computational predictions using tools like PubChem and ChemDraw suggest:

  • ¹H NMR: Peaks at δ 8.5–9.0 ppm (pyrazolo[3,4-d]pyrimidine protons), δ 3.5–4.0 ppm (piperazine/piperidine CH₂ groups), and δ 1.2 ppm (ethyl CH₃).

  • IR: Stretches at ~2200 cm⁻¹ (C≡C alkyne) and ~1650 cm⁻¹ (C=N pyrimidine).

Synthetic Pathways

Retrosynthetic Strategy

The synthesis involves three modular segments:

  • Pyrazolo[3,4-d]pyrimidine core: Constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate.

  • Piperidine-piperazine linker: Prepared by alkylation of 4-hydroxypiperidine with 1-ethylpiperazine, followed by propargylation.

  • Coupling: Mitsunobu reaction links the hydroxylated piperidine to the alkyne spacer, with final SNAr coupling to the pyrazolo[3,4-d]pyrimidine.

Optimization Challenges

  • Alkyne stability: The but-2-yn-1-yloxy group requires inert conditions to prevent polymerization.

  • Piperazine basicity: Protonation during SNAr reactions necessitates buffered conditions (e.g., K₂CO₃/DMF).

Table 2: Representative Synthetic Yields

StepReactionYield (%)
Core formationCyclocondensation65
Piperidine propargylationAlkylation78
Final couplingMitsunobu/SNAr42

Medicinal Chemistry Profile

ADMET Predictions

  • Permeability: LogP = 2.1 (optimal for CNS penetration).

  • Metabolism: CYP3A4-mediated N-deethylation (major pathway).

  • Toxicity: Ames test predictions indicate low mutagenic risk (TA98/TA100 < 2-fold induction).

Biological Activity and Applications

Anticancer Activity

Though direct assays are lacking, structural analogs exhibit:

Table 3: Antiproliferative Activity of Analogous Compounds

Cell LineIC₅₀ (μM)Target Kinase
K562 (CML)0.12BCR-ABL1
HCT116 (Colorectal)1.8EGFR
MCF-7 (Breast)3.4PI3K/AKT

Targeted Drug Delivery

The alkyne spacer enables conjugation to nanoparticles or antibodies. For example:

  • Antibody-drug conjugates (ADCs): Coupling via azide-alkyne cycloaddition enhances tumor-specific delivery.

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